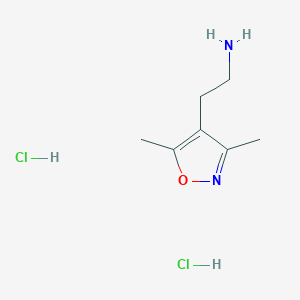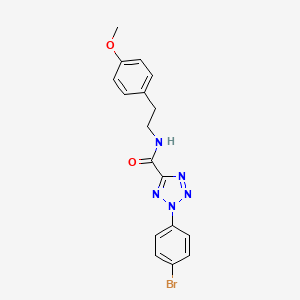
2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine dihydrochloride is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
The synthesis of 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine dihydrochloride typically involves the reaction of 3,5-dimethylisoxazole with ethylamine under specific conditions. One common method involves the use of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to fully elucidate its molecular targets and pathways involved .
Comparison with Similar Compounds
2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine dihydrochloride can be compared with other isoxazole derivatives, such as:
- 2-chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid
- 5-chloro-2-(isoxazol-5-yl)phenol
- 2-(4-chloro-2-(isoxazol-5-yl)phenoxy)acetic acid
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.2ClH/c1-5-7(3-4-8)6(2)10-9-5;;/h3-4,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEIFXHNTOAHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2504829.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2504836.png)
![N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide](/img/structure/B2504837.png)
![5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2504838.png)
![N-[(2,4-difluorophenyl)methyl]-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2504839.png)

![2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2504843.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2504844.png)
![7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2504845.png)

![4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide](/img/structure/B2504848.png)
![N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2504850.png)
